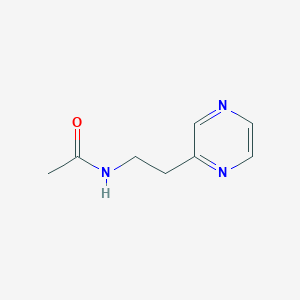

2-(2-Acetamidoethyl)pyrazine

Description

Properties

IUPAC Name |

N-(2-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILNAULSRKGOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanopyrazine as a Starting Material

A patent by CN106588785A demonstrates the use of cyanopyrazine in acetylpyrazine synthesis via Grignard reactions. Adapting this method, 2-(2-Acetamidoethyl)pyrazine could be synthesized through the following steps:

-

Formation of Methylmagnesium Chloride : Reacting magnesium chips with chloromethane in anhydrous tetrahydrofuran (THF) generates methylmagnesium chloride.

-

Nucleophilic Addition : Cyanopyrazine reacts with the Grignard reagent to form an intermediate ketone.

-

Acetylation : The ketone intermediate undergoes acetylation with acetic anhydride to introduce the acetamido group.

Key Data :

Limitations and Modifications

-

Regioselectivity Challenges : Unsubstituted pyrazines may lead to multiple alkylation sites. Using directing groups (e.g., methoxy) on the pyrazine ring improves selectivity.

-

Solvent Optimization : Replacing toluene with dichloromethane (MDC) enhances solubility of polar intermediates, as evidenced in indolizine derivative syntheses.

Peptide-Mediated Condensation for Pyrazine Ring Formation

Maillard Reaction Pathways

Studies on pyrazine formation in Maillard model systems reveal that dipeptides containing lysine or arginine facilitate pyrazine generation through Strecker degradation. For 2-(2-Acetamidoethyl)pyrazine, this pathway could involve:

-

Amadori Rearrangement : Reaction between glucose and a lysine-containing peptide generates α-dicarbonyl intermediates.

-

Condensation : Ammonia release from peptide degradation promotes cyclization to form the pyrazine ring.

-

Side-Chain Functionalization : Ethylamine groups introduced via lipid oxidation intermediates undergo acetylation.

Key Data :

Direct Acetylation of 2-(2-Aminoethyl)pyrazine

Two-Step Synthesis

-

Synthesis of 2-(2-Aminoethyl)pyrazine :

-

Acetylation with Acetic Anhydride :

-

Reaction in THF with triethylamine as base, yielding 2-(2-Acetamidoethyl)pyrazine.

-

Purification via silica gel chromatography (ethyl acetate/hexane).

-

Key Data :

Catalytic Methods and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

While not directly reported in the cited sources, palladium catalysis could enable C–N bond formation between pyrazine and acetamidoethyl groups. For example:

-

Buchwald-Hartwig Amination : Coupling 2-bromopyrazine with ethyl acetamide using Pd(OAc)₂/Xantphos.

-

Challenges: Pyrazine’s electron-deficient ring may require electron-rich ligands for effective catalysis.

Solvent-Free Mechanochemical Synthesis

Grinding pyrazine derivatives with acetylation agents in a ball mill could reduce solvent waste. This method remains speculative but aligns with trends in sustainable chemistry.

Analytical Validation and Characterization

Spectroscopic Methods

Chemical Reactions Analysis

2-(2-Acetamidoethyl)pyrazine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of pyrazine derivatives, including 2-(2-Acetamidoethyl)pyrazine, in developing new antimicrobial and anticancer agents. For instance, pyrazine derivatives have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis, with some compounds exhibiting IC50 values as low as 1.35 μM . Additionally, certain pyrazine derivatives have demonstrated promising anticancer activities by inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules aimed at enhancing therapeutic efficacy. Its structural modifications can lead to derivatives with improved pharmacological profiles, making it a candidate for further development in drug discovery. For example, studies have reported the synthesis of novel pyrazine-based compounds that exhibit potent activity against specific cancer cell lines such as A549 and MCF-7 .

Biological Research Applications

Biological Activity and Mechanisms

Research indicates that 2-(2-Acetamidoethyl)pyrazine may interact with various biological targets, influencing pathways related to inflammation and cell proliferation. Pyrazine derivatives are known to modulate the activity of certain kinases involved in inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis .

Neuroprotective Effects

Recent findings suggest that pyrazine compounds can protect neuronal cells from oxidative stress. For instance, derivatives have been evaluated for their protective effects against hydrogen peroxide-induced damage in human endothelial cells, showing significant neuroprotective activity . This opens avenues for exploring their use in neurodegenerative diseases.

Materials Science Applications

Corrosion Inhibition

In addition to biological applications, 2-(2-Acetamidoethyl)pyrazine has been investigated for its effectiveness as a corrosion inhibitor in various acidic environments. Studies have shown that pyrazines can form protective layers on metal surfaces, significantly reducing corrosion rates . This property is particularly valuable in industries where metal durability is critical.

Summary of Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Acetamidoethyl)pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Analogues and Substituent Effects

The table below compares 2-(2-Acetamidoethyl)pyrazine with structurally related pyrazines based on substituent type, molecular weight, and functional properties:

Key Observations :

- Polarity : The acetamidoethyl group in 2-(2-Acetamidoethyl)pyrazine increases polarity compared to alkyl-substituted pyrazines (e.g., 2-ethyl-6-methylpyrazine), which may enhance solubility in aqueous environments.

- Bioactivity : Compounds with hybrid heterocycles (e.g., oxadiazole-pyrazine in ) exhibit antifungal properties, suggesting that 2-(2-Acetamidoethyl)pyrazine could be tailored for similar applications through functional group modification.

Aroma and Flavor Chemistry

Pyrazines are critical to roasted, nutty, and earthy aromas in foods and beverages. For example:

- 2,5-Dimethylpyrazine and 2-ethyl-6-methylpyrazine () are key contributors to roasted peanut and coffee aromas, with concentrations peaking at specific roasting times and temperatures .

- 2-Acetylpyrazine () is a potent flavorant in Maotai liquor and roasted seeds, with odor activity values (OAVs) often exceeding thresholds for sensory detection .

Pharmacological Potential

- Antifungal Activity : 2-[5-(Arylthio)-oxadiazole pyrazine derivatives () inhibit Aspergillus niger at 200 µg/mL, though less effectively than griseofulvin .

- Antimalarial and Antioxidant Properties : 2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethyl pyrazine () is a phytochemical in Fadogie with reported bioactivity, though mechanistic studies are pending .

- Neuroprotective and Metabolic Effects : Pyrazines in Maotai liquor () are hypothesized to modulate oxidative stress and inflammation via pathways like PI3K-AKT and MAPK signaling, though 2-(2-Acetamidoethyl)pyrazine’s specific role remains unexplored .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Acetamidoethyl)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between acetamidoethyl precursors and pyrazine derivatives. For example, analogous pyrazine syntheses utilize diaminopropane with diketones under acidic conditions (e.g., methanol/glacial acetic acid) to form dihydropyrazine intermediates, followed by dehydrogenation . Optimization parameters include solvent polarity (e.g., methanol vs. acetonitrile), temperature (microwave-assisted heating at 433 K reduces reaction time), and stoichiometric ratios of reactants . Catalytic methods, such as tungsten-based clusters ([HW₂O₇]⁻), enhance cyclization efficiency in carbohydrate-derived pyrazines, suggesting applicability for acetamidoethyl derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(2-Acetamidoethyl)pyrazine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrazine ring. For example, β-protons in pyrazine derivatives exhibit distinct chemical shifts (δ 8.24–8.45 ppm) influenced by substituents .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight and fragmentation patterns. Isotopic labeling (e.g., ¹⁵N/¹⁴N) aids in tracking reaction pathways .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS monitors volatile intermediates during synthesis .

Q. How can the purity and stability of 2-(2-Acetamidoethyl)pyrazine be assessed during synthesis?

- Methodological Answer :

- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity and purity .

- Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss under controlled heating.

- HPLC with Diode Array Detection (DAD) : Quantifies impurities using retention time and UV spectra matching reference standards .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 2-(2-Acetamidoethyl)pyrazine?

- Methodological Answer :

- Ab Initio Calculations : Density Functional Theory (DFT) models HOMO-LUMO gaps and charge distribution. For pyrazine derivatives, SCF/CI treatments predict n→π* and π→π* transitions with ~0.1 eV error margins compared to experimental spectra .

- Molecular Dynamics (MD) : Multiconfiguration time-dependent Hartree (MCTDH) simulations track vibrational modes and excited-state dynamics, critical for photochemical applications .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as p38 MAP kinase, by analyzing dihedral angles and π-π interactions .

Q. What strategies resolve contradictions in reactivity data for pyrazine derivatives under varying experimental conditions?

- Methodological Answer :

- Control Experiments : Isolate variables (e.g., pH, solvent) to identify conflicting factors. For example, soybean paste additives inhibit pyrazine formation in canned oysters, suggesting competitive Maillard reaction pathways .

- Isotope-Labeled Tracers : Use ¹³C/¹⁵N-labeled precursors to map reaction pathways and quantify competing mechanisms (e.g., fragmentation vs. cyclization) .

- Multivariate Analysis : Factor analysis of spectral data (e.g., UV-Vis titration) disentangles overlapping protonation states or tautomeric forms .

Q. How can multi-step syntheses of pyrazine derivatives with acetamidoethyl groups be optimized for scalability?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for borylation) to improve yields in boronic ester intermediates, as seen in 2-(3-(dioxaborolan)phenyl)pyrazine synthesis .

- Flow Chemistry : Continuous flow reactors enhance reproducibility in acyl chloride formation and esterification steps, reducing side products .

- Green Solvents : Replace dichloromethane with biodegradable solvents (e.g., ethyl lactate) in chromatography to align with sustainability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.